N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide
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Overview
Description
N-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide, also known as MSA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSA-1 belongs to the class of adamantane derivatives and has been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Scientific Research Applications
- MSAC has demonstrated promising anticancer activity in preclinical studies. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s mechanism of action involves disrupting cellular signaling pathways critical for tumor growth .
- MSAC can be employed in biosensors for DNA detection. Its unique structure allows it to interact with DNA strands, leading to fluorescence or color changes. Researchers have developed MSAC-based assays for detecting specific DNA sequences, which could find applications in diagnostics and environmental monitoring .
- MSAC derivatives have been incorporated into MOFs, porous materials with diverse applications. These MOFs exhibit tunable properties, such as gas adsorption, catalysis, and drug delivery. MSAC-based MOFs have shown promise in gas separation and storage .
- MSAC can serve as a building block in supramolecular chemistry. Researchers have explored its self-assembly behavior, leading to the formation of functional nanostructures. These assemblies could find applications in drug delivery, catalysis, and materials science .
- MSAC derivatives possess antioxidant activity due to their ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Further investigations into MSAC’s antioxidant potential may reveal therapeutic applications .
- MSAC’s unique hydrogen bonding interactions have attracted interest in crystal engineering and solid-state chemistry. Researchers have studied its crystal structures and intermolecular interactions, contributing to our understanding of molecular recognition and crystal packing .
Anticancer Potential
DNA Detection and Biosensing
Metal–Organic Frameworks (MOFs)
Supramolecular Chemistry
Antioxidant Properties
Hydrogen Bonding Studies
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
Related compounds have been shown to modulate the canonical pathway of ahr during several chronic diseases . This modulation might be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
Related compounds have been shown to affect the ahr-cyp1a1 axis . This axis is involved in various metabolic and inflammatory pathological processes .
Result of Action
Related compounds have been shown to have antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity .
properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDVUGUPKIVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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